molecular formula C8H7ClFNO2 B172270 Methyl 2-amino-4-chloro-5-fluorobenzoate CAS No. 104901-79-3

Methyl 2-amino-4-chloro-5-fluorobenzoate

Cat. No. B172270
M. Wt: 203.6 g/mol
InChI Key: GLUDXCLLUWRJRA-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-chloro-5-fluorobenzoate” is a chemical compound with the molecular formula C8H7ClFNO2 . It is also known as “2-Amino-4-chloro-5-fluoro-benzoic acid methyl ester” and "Methyl 4-chloro-5-fluoroanthranilate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-chloro-5-fluorobenzoate” can be represented by the InChI code: 1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-4-chloro-5-fluorobenzoate” are not available, similar compounds like “Methyl 2-fluorobenzoate” have been reported to react with hydrazide to afford 2-fluorobenzoic hydrazide .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-chloro-5-fluorobenzoate” has a molecular weight of 203.6 . It has a predicted boiling point of 302.5±42.0 °C and a predicted density of 1.396±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis Optimization

Methyl 2-amino-4-chloro-5-fluorobenzoate has been synthesized through a series of reactions involving nitrification, esterification, and hydronation. An optimal synthesis route was determined, starting with 3-fluorobenzoic acid reacting with mixed acid, followed by methanol, and finally achieving the product through reduction. The yield was noted as 81%, and the product's structure was confirmed using various analytical techniques such as melting point, IR, NMR, and GC-MS (Yin Jian-zhong, 2010).

Aurora Kinase Inhibitor

The compound has been mentioned in the context of Aurora kinase inhibitors. Specific derivatives of the compound, including pharmaceutically acceptable salts, have been noted to inhibit Aurora A, which may have implications in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Biological Applications and Research

Antitumor Properties

The compound's derivatives, such as 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties in vitro and in vivo. These derivatives induce and are biotransformed by cytochrome P450 1A1, with amino acid conjugation used to overcome limitations posed by drug lipophilicity. Promising results were observed in the treatment of breast and ovarian xenograft tumors, pointing to potential suitability for clinical evaluation (T. Bradshaw et al., 2002).

Antibacterial Applications

Some derivatives of Methyl 2-amino-4-chloro-5-fluorobenzoate have been synthesized and screened for their antibacterial activities. These compounds showed promising activity, highlighting their potential as novel antibacterial agents (B. S. Holla et al., 2003).

Herbicidal Activity

The compound and its derivatives have also been synthesized and characterized for their herbicidal activity. Preliminary biological tests indicated that these compounds possess significant herbicidal properties, presenting a new avenue for agrochemical research (Liu Chang-chun, 2006).

Fluorescent Sensor Development

A derivative of the compound has been used in the development of a highly sensitive, selective fluorescent sensor for Al3+ detection. This sensor showed high selectivity and sensitivity towards Al3+ ions, indicating its potential use in bio-imaging and living cell imaging applications (Xingpei Ye et al., 2014).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin or eyes .

properties

IUPAC Name

methyl 2-amino-4-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDXCLLUWRJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546895
Record name Methyl 2-amino-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-chloro-5-fluorobenzoate

CAS RN

104901-79-3
Record name Methyl 2-amino-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Sharlow, JE Golden, H Dodson, M Morris, M Hesser… - academia.edu
… Methyl 2-amino-4-chloro-5-fluorobenzoate. To a vial was added 2-amino-4chloro-5-… min) afforded the desired product methyl 2amino-4-chloro-5-fluorobenzoate as a white solid (0.041 g…
Number of citations: 3 www.academia.edu
E Sharlow, JE Golden, H Dodson, M Morris… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… To a microwave vial was added the methyl 2-amino-4-chloro-5-fluorobenzoate (0.076 g, 0.37 mmol, 1 eq.), 4-tert-butylbenzoyl chloride (CAS# 1710-98-1) (0.082 mL, 0.45 mmol, 1.2 eq.) …
Number of citations: 13 www.ncbi.nlm.nih.gov

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